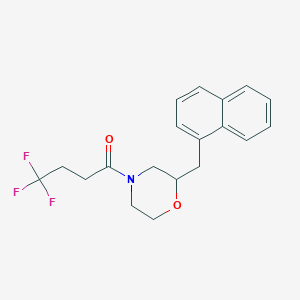

methanone](/img/structure/B5975988.png)

[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl](2-fluoro-4-biphenylyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl](2-fluoro-4-biphenylyl)methanone, commonly known as fentanyl, is a synthetic opioid that is used as a pain reliever and anesthesia. It is a potent drug that is 50-100 times more powerful than morphine. Fentanyl has been used in medical practice for several decades, and it has been the subject of extensive scientific research.

Mecanismo De Acción

Fentanyl binds to the mu-opioid receptor in the central nervous system, resulting in the inhibition of pain signals. Fentanyl also binds to the delta and kappa opioid receptors, but it has a higher affinity for the mu-opioid receptor. Fentanyl's mechanism of action is similar to that of other opioids, such as morphine and oxycodone.

Biochemical and Physiological Effects:

Fentanyl has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. Fentanyl's effects on the central nervous system can result in respiratory depression, which can be life-threatening. Fentanyl can also cause nausea, vomiting, constipation, and itching.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fentanyl has several advantages for lab experiments, including its potency, selectivity, and solubility. Fentanyl's potency allows for the use of smaller quantities in experiments, reducing the risk of toxicity. Fentanyl's selectivity for the mu-opioid receptor allows for the study of this receptor system without interference from other opioid receptors. Fentanyl's solubility in water and organic solvents allows for its use in a variety of experiments. However, fentanyl's potency and potential for toxicity can also be a limitation in lab experiments, requiring careful handling and monitoring.

Direcciones Futuras

For fentanyl research include the development of new synthetic opioids with improved selectivity and reduced toxicity. Additionally, research is needed to better understand the mechanisms underlying fentanyl's effects on the central nervous system and respiratory system. The development of new methods for synthesizing fentanyl and other opioids is also an area of future research. Finally, research is needed to develop new strategies for the treatment of opioid addiction and overdose.

Conclusion:

In conclusion, fentanyl is a synthetic opioid that has been extensively studied in scientific research. Fentanyl's potency, selectivity, and solubility make it a valuable tool for studying the opioid receptor system, the central nervous system, and the respiratory system. However, fentanyl's potential for toxicity and abuse also pose significant risks. Future research is needed to address these risks and to develop new strategies for the treatment of opioid addiction and overdose.

Métodos De Síntesis

Fentanyl is synthesized by several methods, including the N-dealkylation of N-phenethyl-4-piperidone, the reaction of N-phenethyl-4-piperidone with aniline, and the reaction of N-phenethyl-4-piperidone with 4-anisidine. The most common method of synthesizing fentanyl is by the reaction of N-phenethyl-4-piperidone with 4-anisidine. This method involves the use of several reagents, including sodium hydride, tetrahydrofuran, and acetic anhydride. The synthesis of fentanyl is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

Fentanyl has been extensively studied in scientific research, and it has been used in several applications. Fentanyl is commonly used in medical practice as a pain reliever and anesthesia. It is also used in the treatment of cancer-related pain, chronic pain, and postoperative pain. Additionally, fentanyl has been used in research to study the opioid receptor system, the central nervous system, and the respiratory system.

Propiedades

IUPAC Name |

[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]-(3-fluoro-4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c27-22-13-18(8-10-21(22)17-5-2-1-3-6-17)25(29)20-7-4-12-28(15-20)26(30)19-9-11-23-24(14-19)32-16-31-23/h1-3,5-6,8-11,13-14,20H,4,7,12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFOGMMIGOSOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)C5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,3-Benzodioxol-5-ylcarbonyl)-3-piperidinyl](2-fluoro-4-biphenylyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-isopropylbenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5975913.png)

![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)

![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)

![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)

![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)

![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)

![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)

![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)